Cas no 1263366-18-2 (1-(1,3-Dioxolan-2-yl)-3-methyl-butan-2-one)

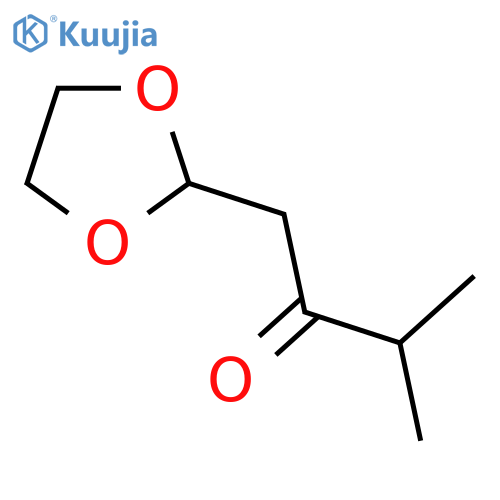

1263366-18-2 structure

商品名:1-(1,3-Dioxolan-2-yl)-3-methyl-butan-2-one

CAS番号:1263366-18-2

MF:C8H14O3

メガワット:158.194962978363

CID:4692230

1-(1,3-Dioxolan-2-yl)-3-methyl-butan-2-one 化学的及び物理的性質

名前と識別子

-

- 1-(1,3-Dioxolan-2-yl)-3-methyl-butan-2-one

- 1-(1,3-dioxolan-2-yl)-3-methylbutan-2-one

-

- インチ: 1S/C8H14O3/c1-6(2)7(9)5-8-10-3-4-11-8/h6,8H,3-5H2,1-2H3

- InChIKey: IANODHRSUFVSEX-UHFFFAOYSA-N

- ほほえんだ: O1CCOC1CC(C(C)C)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 136

- トポロジー分子極性表面積: 35.5

1-(1,3-Dioxolan-2-yl)-3-methyl-butan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D103885-250mg |

1-(1,3-Dioxolan-2-yl)-3-methyl-butan-2-one |

1263366-18-2 | 250mg |

$ 440.00 | 2022-06-06 | ||

| Fluorochem | 208573-1g |

1-(1,3-Dioxolan-2-yl)-3-methyl-butan-2-one |

1263366-18-2 | 97% | 1g |

£554.00 | 2022-03-01 | |

| TRC | D103885-500mg |

1-(1,3-Dioxolan-2-yl)-3-methyl-butan-2-one |

1263366-18-2 | 500mg |

$ 735.00 | 2022-06-06 | ||

| Fluorochem | 208573-2g |

1-(1,3-Dioxolan-2-yl)-3-methyl-butan-2-one |

1263366-18-2 | 97% | 2g |

£838.00 | 2022-03-01 | |

| Fluorochem | 208573-5g |

1-(1,3-Dioxolan-2-yl)-3-methyl-butan-2-one |

1263366-18-2 | 97% | 5g |

£1702.00 | 2022-03-01 |

1-(1,3-Dioxolan-2-yl)-3-methyl-butan-2-one 関連文献

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

1263366-18-2 (1-(1,3-Dioxolan-2-yl)-3-methyl-butan-2-one) 関連製品

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量